molecular formula C14H13NO3 B6389006 MFCD18317372 CAS No. 1261912-94-0

MFCD18317372

Cat. No.: B6389006
CAS No.: 1261912-94-0
M. Wt: 243.26 g/mol
InChI Key: LAOIMBHGFVDLEF-UHFFFAOYSA-N
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Description

Such compounds are often characterized by their molecular weight, solubility, and bioactivity profiles, which are critical for drug discovery and industrial synthesis.

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-9-8-10(18-2)5-6-11(9)13-12(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOIMBHGFVDLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687476
Record name 2-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-94-0
Record name 3-Pyridinecarboxylic acid, 2-(4-methoxy-2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261912-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methoxy-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317372 typically involves a multi-step process that includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained. Common solvents used include dichloromethane and ethanol.

    Catalysts: Catalysts such as palladium on carbon or platinum oxide may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk Reactants: Large quantities of starting materials are used to produce the compound on a commercial scale.

    Automated Systems: Automated systems control the reaction conditions to ensure consistency and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: MFCD18317372 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

MFCD18317372 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD18317372 involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.

    Interact with Proteins: Affect protein function by altering their conformation or stability.

    Pathways Involved: Engage in signaling pathways that regulate cellular processes such as metabolism, growth, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18317372, we compare its inferred properties with structurally and functionally analogous compounds from the evidence. Key parameters include molecular descriptors, synthetic accessibility, and biological activity.

Table 1: Molecular and Physicochemical Properties

Parameter This compound (Inferred) CAS 918538-05-3 CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~188.01 g/mol 188.01 g/mol 235.27 g/mol 201.02 g/mol
Log S (ESOL) -2.99 (moderate solubility) -2.99 -2.99 -2.47 (high solubility)
TPSA ~40.46 Ų 48.98 Ų 40.46 Ų 40.46 Ų
Bioavailability Score 0.55 0.55 0.55 0.55

Key Findings:

Structural Analogues: CAS 918538-05-3 shares a pyrrolotriazine backbone with this compound, suggesting similar reactivity in nucleophilic substitution reactions . CAS 1046861-20-4, an organoboron compound, diverges in electronic properties due to bromine and boronic acid substituents, impacting its cross-coupling reactivity .

Biological Activity: All compounds exhibit moderate solubility (Log S ≈ -2.5 to -3.0), limiting their oral bioavailability .

Synthetic Challenges :

  • CAS 1761-61-1 employs green chemistry methods (e.g., recyclable A-FGO catalyst), a strategy that could be adapted for this compound to improve sustainability .

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